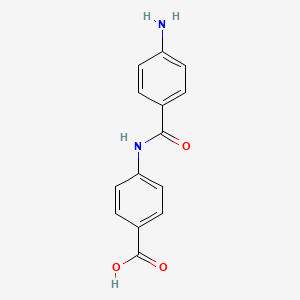

4-(4-Amino-benzoylamino)-benzoic acid

Description

Properties

CAS No. |

36711-56-5 |

|---|---|

Molecular Formula |

C14H12N2O3 |

Molecular Weight |

256.26 g/mol |

IUPAC Name |

4-[(4-aminobenzoyl)amino]benzoic acid |

InChI |

InChI=1S/C14H12N2O3/c15-11-5-1-9(2-6-11)13(17)16-12-7-3-10(4-8-12)14(18)19/h1-8H,15H2,(H,16,17)(H,18,19) |

InChI Key |

WQJFKWNHMPAYNT-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O)N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)O)N |

sequence |

XX |

Origin of Product |

United States |

Preparation Methods

Synthesis via Amide Bond Formation between 4-Aminobenzoic Acid and Substituted Benzoyl Chlorides

One of the most direct and widely reported methods for preparing 4-(4-amino-benzoylamino)-benzoic acid involves the acylation of 4-aminobenzoic acid with substituted benzoyl chlorides under mild conditions.

- Procedure : 4-Aminobenzoic acid and the corresponding para-substituted benzoyl chloride (1:1 molar ratio) are dissolved in dry tetrahydrofuran (THF) with anhydrous sodium carbonate as a base to neutralize the hydrogen chloride formed during the reaction.

- Conditions : The mixture is stirred at room temperature for 6 to 12 hours.

- Isolation : After reaction completion, the solvent is evaporated, and the precipitate is washed with water and recrystallized from 96% ethanol to yield the target amide compound.

- Yields and Purity : Yields typically range from 60% to 85%, with the product obtained as a crystalline powder. Characterization by melting point, IR spectroscopy, and LC-MS confirms the structure and purity.

Preparation via Hydroxamic Acid Intermediate and Larsen Rearrangement

A more complex but efficient method involves the preparation of 4-aminobenzoic acid derivatives, including this compound, through hydroxamic acid intermediates followed by a Larsen rearrangement.

- Step 1: Formation of Hydroxamic Acid Salts

- Starting from acid esters such as 1,4-phthalic acid monoester or diester, reaction with hydroxylamine produces hydroxamic acid inorganic salts (e.g., 4-carboxyl benzoyl hydroxamic acid salt).

- Step 2: Larsen Rearrangement

- The hydroxamic acid salt undergoes a rearrangement reaction at 80–200 °C (preferably 100–120 °C) for 1 to 24 hours, typically 2 to 6 hours.

- The reaction is conducted in a solvent mixture of nitrile compounds (such as acetonitrile) and water, with volume ratios ranging from 10:1 to 1:10, preferably around 2.5:1.

- The rearrangement converts the hydroxamic acid salt into the 4-aminobenzoate or 4-aminobenzamide.

- Step 3: Acidification

- Acidifying the 4-aminobenzoic acid salt yields 4-aminobenzoic acid.

- Step 4: Aminolysis (Optional)

- The 4-aminobenzoic acid ester can be aminolyzed using ammonia-alcohol solutions (e.g., 10% ammonia in methanol) at 20–25 °C for 18–48 hours to obtain 4-aminobenzamide derivatives.

This method avoids hazardous nitration and reduction steps, improving safety and environmental impact. It also provides a clean, efficient synthesis route.

| Step | Reaction Details | Conditions and Notes |

|---|---|---|

| 1 | Acid ester + hydroxylamine → hydroxamic acid salt | Room temperature, inorganic salt formation |

| 2 | Larsen rearrangement of hydroxamic acid salt | 80–200 °C (preferably 100–120 °C), 2–6 h; solvent: acetonitrile/water mixture |

| 3 | Acidification to yield 4-aminobenzoic acid | Acidic medium |

| 4 | Aminolysis with ammonia-alcohol solution | 20–25 °C, 18–48 h; ammonia:methyl alcohol preferred, molar ratio 5–8:1 |

Source: Patent CN112745239A, 2020

Hydrazide and Hydrazine Derivative Routes

Another approach involves the synthesis of hydrazide derivatives of this compound, which can be intermediates for further functionalization.

- Synthesis of Hydrazides :

- Ethyl esters of 4-(4-substitutedbenzamido)benzoic acid are reacted with hydrazine hydrate in ethanol at room temperature for 12 hours.

- The product precipitates as white crystalline solids, which are purified by recrystallization.

- Further Functionalization :

- These hydrazides can be reacted with phthalic anhydrides in dry toluene at room temperature overnight to yield hydrazinylcarbonyl derivatives.

This route is valuable for preparing derivatives for biological screening and structural studies.

| Parameter | Details |

|---|---|

| Starting Material | Ethyl 4-(4-substitutedbenzamido)benzoate |

| Reagent | Hydrazine hydrate (excess) |

| Solvent | Ethanol |

| Reaction Temperature | Room temperature |

| Reaction Time | 12 hours |

| Product Isolation | Evaporation, washing, recrystallization |

| Yield | 70–80% |

Source: Experimental procedures from pharmacological research

Research Findings and Comparative Analysis

- The amide bond formation method (Method 1) is straightforward, with moderate to high yields (60–85%) and mild conditions, making it suitable for laboratory-scale synthesis.

- The hydroxamic acid and Larsen rearrangement method (Method 2) offers a safer, environmentally friendlier alternative to traditional nitration-reduction routes, with controlled reaction parameters and the possibility of scale-up.

- The hydrazide-based method (Method 3) facilitates the synthesis of advanced derivatives, useful for medicinal chemistry applications.

The choice of method depends on the desired scale, purity, and downstream applications.

Summary Table of Preparation Methods

| Method No. | Key Steps | Reaction Conditions | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | Amide bond formation with benzoyl chloride | Room temp, 6–12 h, dry THF, Na2CO3 | 60–85% | Simple, mild, good yields | Requires benzoyl chloride precursor |

| 2 | Hydroxamic acid formation + Larsen rearrangement | 80–200 °C, nitrile/water solvent, 2–6 h | Not specified | Safe, clean, avoids nitration | More complex, higher temp required |

| 3 | Hydrazide formation from esters + hydrazine hydrate | Room temp, 12 h, ethanol | 70–80% | Enables derivative synthesis | Additional steps needed |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(4-Amino-benzoylamino)-benzoic acid and its derivatives?

- Methodological Answer : Synthesis typically involves coupling reactions between aminobenzoic acid derivatives and activated carbonyl intermediates. For example, amide bond formation via carbodiimide coupling (e.g., EDC/HOBt) is widely used to link 4-aminobenzoic acid to aromatic amines. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to avoid side products like intra- or intermolecular cyclization . Characterization of intermediates using TLC and NMR (e.g., monitoring δ = 3.86 ppm for methoxy groups in related compounds) ensures stepwise progress .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : High-resolution LC-MS is critical for assessing purity and confirming molecular weight (e.g., m/z 242.234 for similar benzoic acid derivatives) . Complementary techniques include:

- 1H NMR : Detect aromatic proton environments (δ = 7–8 ppm) and amine/amide protons (δ = 5–6 ppm) .

- FT-IR : Identify carboxyl (-COOH, ~1700 cm⁻¹) and amide (-CONH, ~1650 cm⁻¹) functional groups .

- Melting point analysis : Compare observed values (e.g., 217–220°C for triazine-linked analogs) with literature data .

Q. What role does this compound play in enzyme inhibition studies?

- Methodological Answer : The compound’s amide and aromatic moieties make it a candidate for competitive inhibition assays. For example, in tyrosinase studies, benzoic acid derivatives compete with catechol substrates by binding copper ions in the active site. Researchers can monitor inhibition kinetics using spectrophotometry (e.g., absorbance at 475 nm for dopachrome formation) and calculate IC50 values .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data for this compound complexes be resolved?

- Methodological Answer : Use the SHELX software suite for refinement:

- SHELXL : Apply restraints for disordered solvent molecules or flexible side chains. Twinning parameters (e.g., BASF) may be required for high-resolution data .

- SHELXE : Validate experimental phasing for challenging cases (e.g., weak anomalous signals) by iterative density modification . Cross-validate with spectroscopic data (e.g., 13C NMR shifts at ~120–130 ppm for aromatic carbons) .

Q. What experimental strategies address conflicting data in metabolic pathway studies involving this compound?

- Methodological Answer : For oxidative metabolism (e.g., CYP450-mediated), combine:

- HPLC-MS : Track metabolites like 4-[[2-(formylamino)acetyl]amino]benzoic acid (retention time ~8–10 min) and validate with synthetic standards .

- Control experiments : Use H2O2 or NADPH-free systems to distinguish enzymatic vs. non-enzymatic oxidation .

- Isotopic labeling : Introduce 13C or 15N at key positions to trace metabolic intermediates .

Q. How can researchers design experiments to study this compound’s interactions with biological macromolecules?

- Methodological Answer : Employ biophysical and computational approaches:

- Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip and measure binding kinetics (ka/kd) with target proteins (e.g., dihydropteroate synthase) .

- Molecular docking : Use software like AutoDock to predict binding modes, focusing on hydrogen bonding with active-site residues (e.g., Arg 63 in E. coli enzymes) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-protein interactions .

Q. What advanced techniques are used to analyze solubility limitations of this compound in drug formulation studies?

- Methodological Answer : Address low solubility via:

- Co-solvent systems : Test dimethyl sulfoxide (DMSO) or PEG-400 mixtures, monitoring stability by UV-Vis spectroscopy .

- Salt formation : Screen with counterions (e.g., sodium, potassium) and characterize crystallinity via PXRD .

- Nanoparticle encapsulation : Use PLGA or liposomal carriers; assess encapsulation efficiency using dialysis and HPLC .

Methodological Notes

- Data Validation : Cross-reference NMR (e.g., DMSO-d6 solvent peaks at δ = 2.50 ppm) and mass spectrometry libraries to avoid misassignment .

- Safety Protocols : While not commercial, note that derivatives like 4-(Diethylamino)-2-hydroxybenzoic acid require PPE (gloves, goggles) due to undefined toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.